molecular formula C18H16F3N5O4 B10957147 4-[(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)methyl]-5-methyl-N-[4-(trifluoromethyl)phenyl]-1,2-oxazole-3-carboxamide

4-[(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)methyl]-5-methyl-N-[4-(trifluoromethyl)phenyl]-1,2-oxazole-3-carboxamide

Cat. No.: B10957147
M. Wt: 423.3 g/mol
InChI Key: DVBBMUNEKXENAJ-UHFFFAOYSA-N
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Description

4-[(3,5-DIMETHYL-4-NITRO-1H-PYRAZOL-1-YL)METHYL]-5-METHYL-N-[4-(TRIFLUOROMETHYL)PHENYL]-3-ISOXAZOLECARBOXAMIDE is a complex organic compound that belongs to the class of heterocyclic compounds

Preparation Methods

The synthesis of 4-[(3,5-DIMETHYL-4-NITRO-1H-PYRAZOL-1-YL)METHYL]-5-METHYL-N-[4-(TRIFLUOROMETHYL)PHENYL]-3-ISOXAZOLECARBOXAMIDE involves multiple steps, starting with the preparation of the pyrazole and isoxazole rings. The pyrazole ring can be synthesized through a cyclocondensation reaction of hydrazine with a 1,3-diketone, followed by nitration to introduce the nitro group. The isoxazole ring is typically formed via a 1,3-dipolar cycloaddition reaction between a nitrile oxide and an alkene. The final compound is obtained by coupling the pyrazole and isoxazole intermediates under suitable reaction conditions .

Chemical Reactions Analysis

This compound undergoes various chemical reactions, including:

Scientific Research Applications

4-[(3,5-DIMETHYL-4-NITRO-1H-PYRAZOL-1-YL)METHYL]-5-METHYL-N-[4-(TRIFLUOROMETHYL)PHENYL]-3-ISOXAZOLECARBOXAMIDE has several applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: It is investigated for its potential use in drug development due to its unique structural features.

    Industry: The compound is used in the development of new materials with specific properties

Mechanism of Action

The mechanism of action of 4-[(3,5-DIMETHYL-4-NITRO-1H-PYRAZOL-1-YL)METHYL]-5-METHYL-N-[4-(TRIFLUOROMETHYL)PHENYL]-3-ISOXAZOLECARBOXAMIDE involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The trifluoromethyl group enhances the compound’s lipophilicity, facilitating its interaction with lipid membranes and proteins .

Comparison with Similar Compounds

Similar compounds include other pyrazole and isoxazole derivatives, such as:

These compounds share structural similarities but differ in their specific functional groups and overall molecular architecture, which can lead to differences in their chemical reactivity and biological activities.

Properties

Molecular Formula

C18H16F3N5O4

Molecular Weight

423.3 g/mol

IUPAC Name

4-[(3,5-dimethyl-4-nitropyrazol-1-yl)methyl]-5-methyl-N-[4-(trifluoromethyl)phenyl]-1,2-oxazole-3-carboxamide

InChI

InChI=1S/C18H16F3N5O4/c1-9-16(26(28)29)10(2)25(23-9)8-14-11(3)30-24-15(14)17(27)22-13-6-4-12(5-7-13)18(19,20)21/h4-7H,8H2,1-3H3,(H,22,27)

InChI Key

DVBBMUNEKXENAJ-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=NN1CC2=C(ON=C2C(=O)NC3=CC=C(C=C3)C(F)(F)F)C)C)[N+](=O)[O-]

Origin of Product

United States

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